1,2-Bis(octyloxy)benzene
Overview
Description
1,2-Bis(octyloxy)benzene is an organic compound with the molecular formula C22H38O2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by octyloxy groups. This compound is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
1,2-Bis(octyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene-1,2-diol with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. Here is a general procedure:
Stage 1: Benzene-1,2-diol is mixed with potassium carbonate in DMF and stirred at room temperature for about an hour.
The product is then purified through standard techniques such as column chromatography to obtain this compound in high yield.
Chemical Reactions Analysis
1,2-Bis(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction: Reduction reactions can convert the compound into simpler derivatives or remove oxygen functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,2-Bis(octyloxy)benzene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Electrochemical Studies: It is used in the study of electrochemical properties of organic compounds.
Biological Research: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis(octyloxy)benzene depends on its application. In material science, its effects are primarily due to its ability to form stable, conductive polymers. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products.
Comparison with Similar Compounds
1,2-Bis(octyloxy)benzene can be compared with other similar compounds such as:
1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of octyloxy groups.
1,2-Diethoxybenzene: Similar structure but with ethoxy groups instead of octyloxy groups.
1,2-Dipropoxybenzene: Similar structure but with propoxy groups instead of octyloxy groups.
The uniqueness of this compound lies in its longer alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain analogs .
Properties
IUPAC Name |
1,2-dioctoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUIKNPCILERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369291 | |
Record name | 1,2-Bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-41-6 | |
Record name | 1,2-Bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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